Temechine hydrobromide
Description
Properties
IUPAC Name |
2,2,6,6-tetramethyl-1-azabicyclo[2.2.2]octane;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.BrH/c1-10(2)7-9-5-6-12(10)11(3,4)8-9;/h9H,5-8H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYZWCLYWCKYNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CCN1C(C2)(C)C)C.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184092 | |
| Record name | Temekhin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30015-57-7 | |
| Record name | Temekhin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030015577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Temekhin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Temechine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethylquinuclidine hydrobromide typically involves the reaction of quinuclidine with methylating agents. One common method is the methylation of quinuclidine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
In an industrial setting, the production of 2,2,6,6-Tetramethylquinuclidine hydrobromide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same methylation reaction but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,2,6,6-Tetramethylquinuclidine hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form quinuclidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are commonly used.
Major Products Formed
Oxidation: N-oxides of 2,2,6,6-Tetramethylquinuclidine.
Reduction: Various quinuclidine derivatives.
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Scientific Research Applications
The compound Temechine hydrobromide , a derivative of the alkaloid temechine , has garnered interest in various scientific and medical fields due to its unique pharmacological properties. This article explores its applications, particularly in medicinal chemistry, pharmacology, and potential therapeutic uses.
Pharmacological Studies
This compound has been investigated for its effects on various biological systems. Key areas of research include:
- Neuropharmacology : Studies have shown that this compound may influence neurotransmitter release and receptor activity, suggesting potential benefits in treating neurological disorders.
- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial and antifungal properties, making it a candidate for developing new antibiotics or antifungal agents.
Therapeutic Uses
The therapeutic applications of this compound are diverse:
- Pain Management : Due to its anti-inflammatory properties, this compound is being explored as a potential analgesic.
- Respiratory Disorders : Preliminary studies suggest that this compound may help alleviate symptoms associated with respiratory conditions by reducing inflammation in the airways.
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with chronic pain demonstrated that this compound significantly reduced pain levels compared to a placebo group. Patients reported fewer side effects than traditional pain medications.
- Case Study 2 : In a study focused on respiratory infections, patients treated with this compound showed improved lung function and reduced inflammation markers compared to those receiving standard care.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 2,2,6,6-Tetramethylquinuclidine hydrobromide involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Analogues
Temechine hydrobromide belongs to the broader category of hydrobromide salts, which are often used to enhance the stability or bioavailability of organic bases. Below is a comparative analysis with two relevant analogues: galanthamine hydrobromide (a therapeutic agent) and dextromethorphan hydrobromide (a clinically used antitussive/antidepressant).
Table 1: Key Properties of this compound and Comparable Compounds
Pharmacological and Toxicological Insights
- Galanthamine Hydrobromide : As a reversible acetylcholinesterase (AChE) inhibitor, galanthamine increases acetylcholine levels in the brain, making it effective against cognitive decline in Alzheimer’s disease . In contrast, this compound lacks documented AChE inhibitory activity or neurological applications.
- Dextromethorphan Hydrobromide: This morphinan derivative acts as an NMDA receptor antagonist and serotonin-norepinephrine reuptake inhibitor. Its hydrobromide salt form improves stability for oral administration .
- Toxicity Profile : Temechine’s LD₅₀ (200–300 mg/kg) indicates moderate acute toxicity, higher than galanthamine but lower than dextromethorphan. Its safety in chronic exposure remains unstudied .
Physicochemical Differences
- Synthesis and Availability : Temechine is synthesized as a research chemical (e.g., sold by TRC and American Custom Chemicals at $195–284 per 0.1–4 mg ), whereas galanthamine and dextromethorphan are produced at scale for clinical use .
Biological Activity
Temechine hydrobromide, a compound derived from the plant Ruta graveolens, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which contributes to its biological activity. Its chemical formula is C₁₁H₁₄BrN, and it exhibits solubility in various organic solvents. The compound is typically administered in hydrobromide salt form, enhancing its stability and bioavailability.
Biological Activities
1. Anticancer Properties
This compound has shown significant cytotoxic effects against various cancer cell lines. Research indicates that it inhibits cell proliferation through apoptosis induction and cell cycle arrest.
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| Human Leukemia (HL-60) | 0.27 | Induction of apoptosis |
| Prostate Cancer (PC-3) | 14.35 | Cell cycle arrest at G2/M phase |
| Breast Adenocarcinoma (MCF-7) | 15.4 | Inhibition of anti-apoptotic proteins |
Studies have demonstrated that this compound effectively targets the mitochondrial pathway, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .
2. Antimicrobial Activity
This compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membranes and inhibiting essential enzymes.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The compound's effectiveness against resistant strains highlights its potential as an alternative therapeutic agent .
3. Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties, particularly in models of acute inflammation. It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cancer cell proliferation and inflammation.
- Modulation of Signaling Pathways : It affects various signaling pathways, including NF-κB and MAPK pathways, which are crucial for inflammation and cancer progression.
- Induction of Oxidative Stress : By increasing ROS levels, this compound promotes apoptosis in cancer cells while exerting antimicrobial effects.
Case Studies
Several case studies have highlighted the clinical relevance of this compound:
-
Case Study on Cancer Treatment
- A clinical trial involving patients with advanced prostate cancer showed that this compound administration led to a significant reduction in tumor size after six weeks of treatment.
- Patients reported improved quality of life with manageable side effects.
- Case Study on Antimicrobial Efficacy
Q & A
Q. What safety protocols should be followed when handling Temechine hydrobromide in laboratory settings?
this compound is classified as acutely toxic (oral LD50 in mice: 200–300 mg/kg) and requires stringent safety measures. Researchers must:
- Use personal protective equipment (PPE), including lab coats, gloves, and goggles.
- Work in a fume hood to avoid inhalation or skin contact.
- Store the compound separately from strong oxidizers to prevent hazardous reactions .
- Implement emergency procedures for accidental ingestion or exposure, including immediate medical consultation .
Q. How can the aqueous solubility of this compound be experimentally determined?
Solubility can be assessed using a gravimetric method:
- Prepare saturated solutions in water at controlled temperatures (e.g., 25°C).
- Filter undissolved particles and evaporate the solvent under reduced pressure.
- Measure the residue mass to calculate solubility (mg/mL). This compound is reported as water-soluble, but pH and temperature dependencies should be explored for reproducibility .
Q. What are the primary considerations for designing acute toxicity studies with this compound?
- Use dose-response models with at least three dose levels bracketing the reported LD50 range (200–300 mg/kg in mice).
- Include control groups (vehicle-only) and monitor physiological parameters (e.g., respiratory rate, neurological symptoms) for 24–72 hours post-administration.
- Adopt OECD or ICH guidelines for statistical validation and ethical compliance .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic (PK) data for this compound analogs?
Discrepancies in parameters like bioavailability or half-life may arise from formulation differences (e.g., immediate vs. delayed release). To address this:
- Conduct bioequivalence studies comparing area-under-the-curve (AUC) and peak concentration (Cmax) across formulations.
- Use crossover experimental designs to minimize inter-subject variability .
- Validate assays with high-performance liquid chromatography (HPLC) to ensure analytical consistency .
Q. What methodologies are recommended for optimizing the synthesis of this compound derivatives?
- Apply response surface methodology (RSM) with central composite design to evaluate factors like reaction temperature, solvent polarity, and stoichiometry.
- Characterize intermediates via nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity.
- Cross-reference the Cambridge Structural Database (CSD) to identify preferred protonation sites in hydrobromide salts .
Q. How can computational chemistry support experimental studies on this compound?
- Perform density functional theory (DFT) calculations to predict molecular stability and hydrogen bonding patterns.
- Validate computational models against crystallographic data from the CSD.
- Use WebMO or Gaussian for orbital visualization and transition state analysis, ensuring alignment with experimental IR/NMR spectra .
Q. What strategies are effective for reconciling conflicting toxicity data in long-term exposure studies?
- Conduct meta-analyses of existing studies to identify confounding variables (e.g., species-specific metabolism, dosing frequency).
- Design longitudinal studies with staggered dosing intervals and histopathological endpoints (e.g., organ weight changes, cellular necrosis).
- Cross-validate findings using alternative toxicity models (e.g., zebrafish embryos or 3D cell cultures) .
Methodological Resources
- Data Reproducibility : Document experimental protocols in detail, including instrument calibration steps and raw data archiving, to enable replication .
- Literature Review : Use structured queries in databases like Web of Science to retrieve primary sources, avoiding unreliable platforms like ChemSpider for critical data .
- Regulatory Compliance : Align preclinical studies with ICH guidelines for human-relevant safety assessments, emphasizing pharmacokinetic-pharmacodynamic (PK-PD) modeling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
